molecular formula C17H14N2O4 B251832 N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide

N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide

Cat. No. B251832
M. Wt: 310.3 g/mol
InChI Key: YKKVXKNCLUEUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide, commonly known as FFA4 agonist, is a potent and selective agonist that activates the free fatty acid receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). FFA4 is a receptor that is expressed in various tissues, including the intestine, adipose tissue, and pancreas. The activation of FFA4 has been shown to have several beneficial effects on metabolism and inflammation, making it a promising therapeutic target for various diseases.

Mechanism of Action

The mechanism of action of FFA4 agonist involves the activation of FFA4, which is a G protein-coupled receptor. Upon activation, FFA4 stimulates various signaling pathways, including the Gαq/11, Gαi/o, and β-arrestin pathways. These signaling pathways lead to the activation of downstream effectors, including protein kinase C, ERK1/2, and AMP-activated protein kinase. The activation of these pathways leads to various physiological effects, including the regulation of glucose and lipid metabolism, inflammation, and appetite.
Biochemical and Physiological Effects
FFA4 agonist has several biochemical and physiological effects. The activation of FFA4 has been shown to increase insulin secretion, improve glucose uptake and utilization, and decrease hepatic glucose production. FFA4 agonist has also been shown to increase adiponectin secretion, which is a hormone that regulates glucose and lipid metabolism. Additionally, FFA4 agonist has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The advantages of using FFA4 agonist in lab experiments include its potency and selectivity for FFA4, its ability to activate multiple signaling pathways, and its potential therapeutic applications. However, there are also limitations to using FFA4 agonist in lab experiments. One limitation is the potential for off-target effects, which could lead to unintended physiological effects. Another limitation is the need for careful dosing to avoid toxicity and other adverse effects.

Future Directions

There are several future directions for research on FFA4 agonist. One direction is the investigation of its potential use in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Another direction is the development of more potent and selective FFA4 agonists for use in clinical trials. Additionally, the role of FFA4 in the regulation of appetite and satiety is an area of active research, and further studies are needed to fully understand its potential as a target for anti-obesity therapies.
Conclusion
In conclusion, FFA4 agonist is a promising therapeutic target for various metabolic and inflammatory diseases. Its activation leads to several beneficial effects on metabolism and inflammation, making it a potential treatment option for type 2 diabetes, obesity, and inflammatory bowel disease. Further research is needed to fully understand its potential and to develop more potent and selective agonists for clinical use.

Synthesis Methods

The synthesis of FFA4 agonist involves several steps, including the preparation of the starting materials, the reaction of the starting materials, and the purification of the final product. The most common synthesis method involves the reaction of 4-(2-furoylamino)-2-methylphenylboronic acid with 2-furancarboxylic acid chloride in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain the pure FFA4 agonist.

Scientific Research Applications

FFA4 agonist has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of type 2 diabetes. The activation of FFA4 has been shown to improve glucose homeostasis and insulin sensitivity. FFA4 agonist has also been investigated for its potential use in the treatment of obesity, metabolic syndrome, and inflammatory bowel disease.

properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.3 g/mol

IUPAC Name

N-[4-(furan-2-carbonylamino)-3-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C17H14N2O4/c1-11-10-12(18-16(20)14-4-2-8-22-14)6-7-13(11)19-17(21)15-5-3-9-23-15/h2-10H,1H3,(H,18,20)(H,19,21)

InChI Key

YKKVXKNCLUEUEN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3

Origin of Product

United States

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